molecular formula C9H10ClNO2 B8014498 2-Chloro-5-hydroxy-N,N-dimethylbenzamide

2-Chloro-5-hydroxy-N,N-dimethylbenzamide

Cat. No.: B8014498
M. Wt: 199.63 g/mol
InChI Key: BHMRRMWPBWOARJ-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the fifth position on the benzene ring, along with two methyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-hydroxy-N,N-dimethylbenzamide typically involves the chlorination of 5-hydroxy-N,N-dimethylbenzamide. One common method includes the use of magnesium chloride as a chlorine source, with trifluoroacetyl iodobenzene as a catalyst. The reaction is carried out in a solvent at temperatures between 25 and 40°C for 2 to 6 hours. The product is then subjected to alkalization, cooling, suction filtration, and drying to obtain the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and reduced energy consumption, adhering to green chemistry principles. The use of environmentally friendly reagents and catalysts is emphasized to ensure sustainability and economic viability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Conversion to 2-chloro-5-oxo-N,N-dimethylbenzamide.

    Reduction: Formation of 2-chloro-5-hydroxy-N,N-dimethylbenzylamine.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Chloro-5-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The chlorine and hydroxyl groups play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-hydroxy-N,N-dimethylbenzamide is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical and biological properties. This unique arrangement allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-5-hydroxy-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-11(2)9(13)7-5-6(12)3-4-8(7)10/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMRRMWPBWOARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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